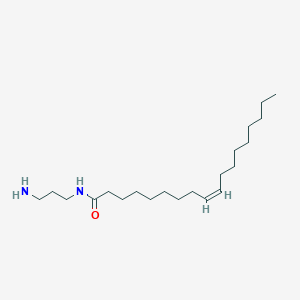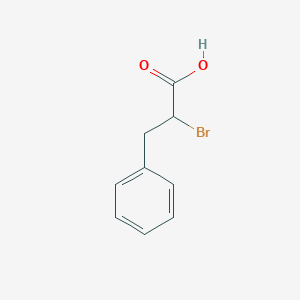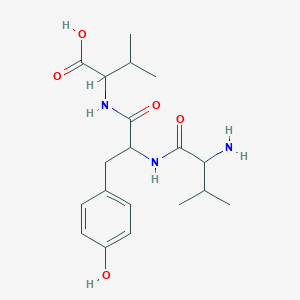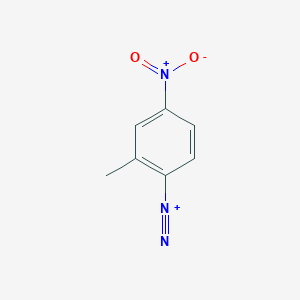
1,2-二苯氧基乙烷
概述
描述
PD-128483 是一种小分子药物,以其作为多巴胺 D2 受体激动剂的作用而闻名。它最初是由 Parke-Davis & Co. Ltd. 开发的 并已被研究其潜在的治疗应用,特别是在治疗与可卡因相关的疾病方面 。 该化合物的分子式为 C11H15N3S,也称为其化学名称,噻唑并[4,5-f]喹啉-2-胺(4,5,5a,6,7,8-六氢-6-甲基-,-,-2-丁烯二酸酯) .
科学研究应用
PD-128483 由于其在化学、生物学和医学领域的科学研究应用,已被广泛研究。它的一些重要应用包括:
化学: 用作涉及多巴胺受体激动剂的研究中的模型化合物。
生物学: 研究其对多巴胺受体和相关信号通路的影响。
作用机制
PD-128483 通过作为多巴胺 D2 受体的激动剂发挥作用。这种相互作用导致下游信号通路的激活,从而调节各种生理反应。 该化合物的作用机制涉及与多巴胺 D2 受体结合,导致构象变化,从而触发细胞内信号级联 .
生化分析
Cellular Effects
It has been suggested that 1,2-Diphenoxyethane may induce chromosome aberration in conditions with metabolic activation
Molecular Mechanism
The molecular mechanism of action of 1,2-Diphenoxyethane is not well-defined. It is known that 1,2-Diphenoxyethane is involved in the sonochemical oxidation of phenoxyacetic acid and chlorophenol
Temporal Effects in Laboratory Settings
Studies have shown that 1,2-Diphenoxyethane exhibits excitonic splitting and vibronic coupling, which are conformation-specific effects in the weak coupling limit . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
准备方法
PD-128483 的合成涉及几个步骤,从制备噻唑并[4,5-f]喹啉核心开始。这通常通过一系列环化反应来实现,这些反应涉及适当的前体。反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成。 工业生产方法可能涉及优化这些合成路线以提高产量和纯度 .
化学反应分析
PD-128483 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成相应的氧化产物。
还原: 可以使用还原剂进行还原反应,以生成该化合物的还原形式。
取代: PD-128483 可以在合适的条件下进行取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 形成的主要产物取决于所使用的具体反应条件和试剂 .
相似化合物的比较
PD-128483 对多巴胺 D2 受体具有高亲和力和选择性,这一点是独一无二的。类似化合物包括其他多巴胺受体激动剂,例如:
喹吡罗: 另一种具有类似药理特性的多巴胺 D2 受体激动剂。
溴隐亭: 一种多巴胺受体激动剂,用于治疗帕金森病和其他疾病。
属性
IUPAC Name |
2-phenoxyethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGHNKDXGYELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25852-90-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-phenyl-ω-phenoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026706 | |
| Record name | 1,2-Diphenoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000314 [mmHg] | |
| Record name | 1,2-Diphenoxyethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-66-5 | |
| Record name | 1,2-Diphenoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIPHENOXYETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIPHENOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9W31HX4AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-diphenoxyethane?
A: 1,2-Diphenoxyethane has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol. [, ]
Q2: What is the spatial arrangement of atoms in 1,2-diphenoxyethane?
A: X-ray diffraction studies reveal that 1,2-diphenoxyethane crystallizes in two forms: flake-shaped and prismatic. The prismatic form exhibits an orthorhombic unit cell. [] The molecule itself possesses a two-fold axis of symmetry, and the OCH2CH2O group adopts a gauche conformation with an internal rotation angle of 66.9°. []
Q3: What spectroscopic techniques have been used to characterize 1,2-diphenoxyethane?
A3: Several spectroscopic techniques have been employed to characterize 1,2-diphenoxyethane. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR spectroscopy has been utilized to determine the structure of 1,2-diphenoxyethane oligomers. [, ]
- Fourier Transform Infrared (FTIR) spectroscopy: FTIR spectroscopy is useful in identifying functional groups and analyzing vibrational modes within the molecule. [, ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy has been employed to study the electronic transitions and excited states of 1,2-diphenoxyethane, particularly in the context of its bichromophoric nature. [, , , ]
- Mass Spectrometry: This technique is crucial for determining the molecular weight and fragmentation patterns of 1,2-diphenoxyethane and its derivatives. [, ]
Q4: Does the conformation of 1,2-diphenoxyethane affect its spectroscopic properties?
A: Yes, conformational changes in 1,2-diphenoxyethane significantly influence its spectroscopic behavior, especially in the context of its excited state properties. For example, studies have shown that the two most populated conformers in a jet-cooled environment (ttt and tgt, referring to the trans/gauche orientations around the three central dihedrals) exhibit different UV and IR spectral signatures. [] Additionally, the presence of water molecules can further alter the excited state dynamics of 1,2-diphenoxyethane by influencing the coupling between its phenyl rings. [, ]
Q5: How is 1,2-diphenoxyethane synthesized?
A: 1,2-Diphenoxyethane can be synthesized via the reaction of 1,2-dibromoethane with phenol in an aqueous potassium hydroxide (KOH) solution. [] Optimizing reaction conditions such as reaction time, base concentration, and molar ratio of reactants can significantly improve the yield and purity of 1,2-diphenoxyethane. []
Q6: Can 1,2-diphenoxyethane be incorporated into polymers?
A: Yes, 1,2-diphenoxyethane is a key component in the synthesis of poly(ethylene 1,2-diphenoxyethane-p,p′-dicarboxylate) (PEET), a polyester/ether. [, ] This polymer exhibits favorable fiber-forming properties and is synthesized through the polycondensation of 1,2-diphenoxyethane-p,p′-dicarboxylic acid with ethylene glycol. []
Q7: What are the advantages of using 1,2-diphenoxyethane as a building block for polymers?
A: Incorporating 1,2-diphenoxyethane into polymers like PEET offers several benefits: [, ]
Q8: What are some applications of 1,2-diphenoxyethane?
A8: Beyond its use in polymer synthesis, 1,2-diphenoxyethane has shown potential in other applications:
- Catalyst enhancer: 1,2-Diphenoxyethane can act as an efficient ether additive in molybdenum-catalyzed alkyne metathesis reactions. Notably, its presence significantly enhances the reaction rate under mild conditions. []
- Solid-state electrochemical luminescence (SSECL) devices: Doping the light-emitting layer of SSECL devices with 1,2-diphenoxyethane can significantly enhance luminescence efficiency. This improvement is attributed to changes in the layer's crystallinity and resistivity. []
Q9: Have computational methods been applied to study 1,2-diphenoxyethane?
A9: Yes, computational chemistry plays a vital role in understanding the conformational preferences and excited state dynamics of 1,2-diphenoxyethane. For instance:
- Conformational analysis: Density functional theory (DFT) calculations, particularly using the M05-2X functional, have been employed to explore the conformational energy landscape of 1,2-diphenoxyethane and its complexes with water. [, ] These calculations assist in identifying stable conformers and understanding the factors governing their relative populations.
- Modeling vibrational spectra: Computational methods, such as those incorporating reduced dimension Hamiltonians, have proven effective in simulating the complex CH stretch region of the infrared spectrum of 1,2-diphenoxyethane. These simulations help disentangle the effects of Fermi resonance and provide insights into vibrational coupling within the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)


![N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide](/img/structure/B93535.png)


![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)


![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)

